molecular formula C20H19N5O2 B11601419 (4E)-2-(1H-benzimidazol-2-yl)-4-{[(4-ethoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(1H-benzimidazol-2-yl)-4-{[(4-ethoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11601419
M. Wt: 361.4 g/mol
InChI Key: OQQNQLIWFHYEPM-UHFFFAOYSA-N
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Description

(4E)-2-(1H-benzimidazol-2-yl)-4-{[(4-ethoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that combines benzimidazole, pyrazolone, and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(1H-benzimidazol-2-yl)-4-{[(4-ethoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyrazolone moiety and the ethoxyphenyl group. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(1H-benzimidazol-2-yl)-4-{[(4-ethoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole and pyrazolone moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

(4E)-2-(1H-benzimidazol-2-yl)-4-{[(4-ethoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (4E)-2-(1H-benzimidazol-2-yl)-4-{[(4-ethoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds with similar benzimidazole cores but different substituents.

    Pyrazolone derivatives: Compounds with the pyrazolone moiety but varying side chains.

    Ethoxyphenyl derivatives: Compounds with the ethoxyphenyl group but different core structures.

Uniqueness

(4E)-2-(1H-benzimidazol-2-yl)-4-{[(4-ethoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-4-[(4-ethoxyphenyl)iminomethyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C20H19N5O2/c1-3-27-15-10-8-14(9-11-15)21-12-16-13(2)24-25(19(16)26)20-22-17-6-4-5-7-18(17)23-20/h4-12,24H,3H2,1-2H3,(H,22,23)

InChI Key

OQQNQLIWFHYEPM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=CC2=C(NN(C2=O)C3=NC4=CC=CC=C4N3)C

Origin of Product

United States

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